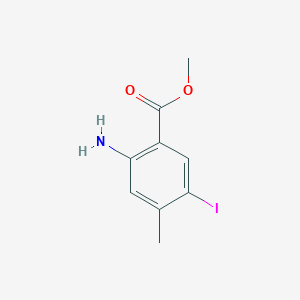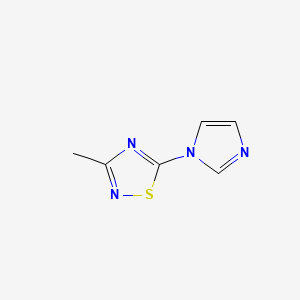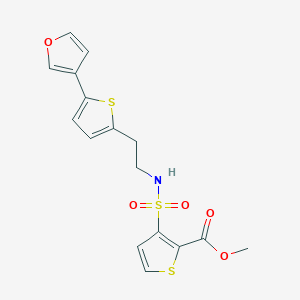![molecular formula C20H13ClN4O3 B2900937 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 476634-12-5](/img/structure/B2900937.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The structure of benzimidazole based compounds is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .Scientific Research Applications
Pharmaceutical Research: Antitumor Potential
The imidazole ring, a core component of Oprea1_871152, is known for its presence in compounds with a broad range of biological activities. Research has shown that derivatives of imidazole exhibit antitumor properties . This compound could be investigated for its potential efficacy against various cancer cell lines, leveraging its imidazole core to disrupt cancer cell proliferation.
Organic Synthesis: Regiocontrolled Synthesis of Substituted Imidazoles
Oprea1_871152 can be used in the regiocontrolled synthesis of substituted imidazoles, which are crucial in creating functional molecules for everyday applications . The compound’s structure allows for the exploration of different substitution patterns, which can lead to the development of new materials with desired properties.
Drug Discovery: Bioisostere of Nucleotides
Due to the similarity in structure to nucleotides, the benzimidazole moiety in Oprea1_871152 can be utilized as a bioisostere in drug discovery. This application is significant in the development of new drugs that can interact with biological systems similarly to nucleotides .
Material Science: N-Type Dopant for Semiconductors
Compounds containing benzimidazole have been used as n-type dopants in semiconductors for organic and printed electronics . Oprea1_871152 could be explored for its utility in enhancing the performance of electronic materials.
Enzymatic Inhibition: Therapeutic Applications
The imidazole ring is known to play a role in enzymatic inhibition, which is a therapeutic target for various diseases . Oprea1_871152 could be researched for its effectiveness in inhibiting specific enzymes that are involved in disease pathways.
Catalysis: Ligand in Transition Metal Complexes
The nitrogen atoms in the imidazole ring make it a good ligand in transition metal complexes used in catalysis . Oprea1_871152 could be a candidate for developing new catalytic systems that facilitate chemical reactions for industrial processes.
Antimicrobial Activity: Development of New Antibiotics
Imidazole derivatives have shown antimicrobial activity, which is crucial in the fight against drug-resistant bacteria . Oprea1_871152’s structure could be the basis for synthesizing new antibiotics with novel mechanisms of action.
Mechanism of Action
Target of Action
Compounds containing the benzimidazole moiety have been known to interact with a variety of targets, including tubulin proteins , DNA , and various enzymes .
Mode of Action
They can bind to tubulin proteins, disrupting microtubule assembly and cell division . Some benzimidazole derivatives can also bind to DNA grooves and have peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound targets tubulin proteins, it could affect cell division and growth . If it binds to DNA, it could interfere with DNA replication and transcription .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it disrupts microtubule assembly, it could lead to cell cycle arrest and apoptosis . If it binds to DNA, it could cause DNA damage and inhibit cell growth .
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-13-7-10-18(25(27)28)15(11-13)20(26)22-14-8-5-12(6-9-14)19-23-16-3-1-2-4-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZIGGYVOAHYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)




